1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol
Description
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol follows established International Union of Pure and Applied Chemistry conventions for complex organic structures containing multiple functional groups and heterocyclic systems. The compound is officially registered under Chemical Abstracts Service number 1423024-59-2, providing a unique identifier for chemical database searches and regulatory documentation. The IUPAC systematic name reflects the hierarchical priority system where the primary alcohol functionality takes precedence in the base name, with the methylamino and benzazepinyl substituents designated as substitutents.
Alternative nomenclature variations appear in chemical databases, with some sources reporting the name as 1-(methylamino)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-2-ol, reflecting different numbering systems for the benzazepine ring. This nomenclature variability necessitates careful attention to structural representations when referencing the compound across different chemical information systems. The compound is also catalogued under various registry systems including MDL number MFCD20065506 and PubChem Compound Identifier 64381918.
The systematic naming approach emphasizes the propan-2-ol backbone as the primary structural framework, with the methylamino group positioned at carbon-1 and the benzazepinyl substituent at carbon-3. The benzazepine moiety itself is designated as 2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl, indicating the saturation pattern within the seven-membered ring and the point of attachment to the propanol chain. This nomenclature precision is essential for unambiguous chemical communication and database searching across international chemical information systems.
Molecular Formula and Stereochemical Considerations
The molecular formula C14H22N2O establishes the fundamental atomic composition of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol, with a calculated molecular weight of 234.34 grams per mole. This formula indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one oxygen atom, consistent with the structural features observed in the compound's systematic name. The molecular formula satisfies standard valency requirements and provides the basis for calculating various molecular properties including exact mass determinations and elemental composition percentages.
Stereochemical considerations play a crucial role in the complete structural characterization of this compound. The presence of a chiral center at the propan-2-ol carbon creates the potential for stereoisomerism, with some database entries specifically referencing the (2R) configuration. This stereochemical designation indicates the absolute configuration at the secondary alcohol carbon using the Cahn-Ingold-Prelog priority system. The importance of stereochemical specification becomes evident when considering that different stereoisomers may exhibit distinct physical, chemical, and potentially biological properties.
The benzazepine ring system introduces additional conformational complexity due to the seven-membered ring structure, which typically adopts non-planar conformations to minimize angle strain and steric interactions. The tetrahydro designation indicates that four of the seven ring positions are saturated, creating multiple potential conformational states that may interconvert at room temperature. These conformational dynamics influence the overall three-dimensional structure and may impact spectroscopic observations and chemical reactivity patterns.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation and characterization of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol. The proton Nuclear Magnetic Resonance spectrum provides detailed information about the hydrogen atom environments within the molecule, with chemical shifts reflecting the electronic environment surrounding each proton type. The aromatic protons associated with the benzene ring portion of the benzazepine system typically appear in the characteristic aromatic region between 7.0 and 8.0 parts per million, providing clear evidence for the presence of the aromatic structural component.
The aliphatic proton signals appear in distinct chemical shift regions corresponding to their specific molecular environments. The methylamino protons exhibit characteristic chemical shifts influenced by the electron-donating nature of the nitrogen atom, typically appearing upfield relative to protons adjacent to more electronegative atoms. The propanol chain protons show distinct patterns with the methylene protons adjacent to the nitrogen and oxygen atoms appearing more downfield due to the deshielding effects of these electronegative heteroatoms.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals typically appear in the range of 115-150 parts per million, distinguishing them clearly from the aliphatic carbon signals. The benzazepine ring carbons exhibit characteristic chemical shifts that reflect both the aromatic and aliphatic components of the heterocyclic system. The propanol chain carbons appear in predictable chemical shift ranges, with the hydroxyl-bearing carbon showing the characteristic downfield shift associated with carbon-oxygen bonds.
Advanced Nuclear Magnetic Resonance techniques including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy can provide detailed connectivity information and spatial relationship data. These techniques enable the complete assignment of all proton and carbon signals, confirming the proposed molecular structure and revealing any conformational preferences or dynamic processes occurring in solution.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial molecular weight confirmation and structural information through characteristic fragmentation patterns for 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol. The molecular ion peak appears at mass-to-charge ratio 234, corresponding to the calculated molecular weight of the intact molecule. This molecular ion peak serves as the definitive confirmation of the molecular formula and provides the starting point for fragmentation pattern analysis.
The fragmentation behavior of this compound follows predictable pathways based on the stability of resulting fragment ions and the bond strengths within the molecular structure. The benzazepine ring system typically produces stable fragment ions due to the aromatic stabilization and the ability of the nitrogen atom to stabilize positive charges through resonance effects. Common fragmentation pathways include the loss of the propanol side chain, resulting in characteristic fragment ions corresponding to the benzazepine core structure.
The methylamino functionality contributes to specific fragmentation patterns, with typical loss of methylamine or formation of iminium ions representing common fragmentation pathways. The hydroxyl group in the propanol chain may undergo characteristic losses including water elimination, producing fragment ions with mass-to-charge ratios eighteen units lower than the parent fragments. The nitrogen rule provides additional structural confirmation, as the presence of two nitrogen atoms in the molecule results in an even-numbered molecular weight, consistent with the observed molecular ion at mass-to-charge ratio 234.
High-resolution mass spectrometry enables precise mass determination that can distinguish between different molecular formulas having the same nominal mass. For this compound, the exact mass calculation provides additional confirmation of the proposed molecular formula C14H22N2O through comparison with theoretical exact mass values. Tandem mass spectrometry techniques can provide detailed fragmentation pathway elucidation, revealing the sequential breakdown of the molecule and confirming structural assignments.
Infrared Spectroscopy Functional Group Identification
Infrared spectroscopy provides definitive identification of functional groups present in 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol through characteristic absorption frequencies corresponding to specific bond vibrations. The hydroxyl group associated with the secondary alcohol functionality produces a characteristic broad absorption band in the region of 3200-3600 wavenumbers, with the exact position and breadth influenced by hydrogen bonding interactions and the molecular environment. This absorption provides unambiguous evidence for the presence of the alcohol functional group and its chemical environment.
Properties
IUPAC Name |
1-(methylamino)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15-10-14(17)11-16-8-6-12-4-2-3-5-13(12)7-9-16/h2-5,14-15,17H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZFHGGHLJXNOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CN1CCC2=CC=CC=C2CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol is a compound of interest due to its structural similarities to various psychoactive substances and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O |
| Molar Mass | 189.25 g/mol |
| IUPAC Name | 1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol |
Receptor Interactions
Research indicates that compounds similar to 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol exhibit significant interactions with various neurotransmitter receptors. Notably:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may act as an agonist at nAChRs, similar to its analogs which have been shown to influence nicotine addiction and cognitive functions .
- Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which could implicate its use in treating disorders such as schizophrenia and depression.
Pharmacological Effects
The pharmacological profile of this compound suggests several potential effects:
- Cognitive Enhancement : Due to its action on cholinergic pathways.
- Analgesic Properties : Similar compounds have been explored for their analgesic effects through opioid receptor modulation.
Case Studies
- Cognitive Enhancement in Animal Models : A study investigated the effects of similar benzazepine derivatives on cognitive performance in rodents. Results indicated improved memory retention and learning capabilities when administered at specific dosages .
- Nicotine Withdrawal Symptoms : Another study focused on the role of nAChR agonists in alleviating withdrawal symptoms in nicotine-dependent subjects. The findings suggested that compounds like 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol could serve as potential therapeutic agents for smoking cessation .
Toxicology
Despite the promising biological activities, toxicity assessments are crucial. Initial studies indicate that some related compounds exhibit toxicity in murine models at higher concentrations. It is essential to evaluate the safety profile of 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol through rigorous preclinical trials.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds structurally related to 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol exhibit antidepressant-like effects. The benzazepine structure is known for its interaction with neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that modifications in the benzazepine ring can enhance the pharmacological profile of these compounds, potentially leading to new antidepressant therapies .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has demonstrated that similar compounds can reduce neuronal apoptosis and inflammation in models of neurodegenerative diseases. This opens avenues for further investigation into its use for conditions like Alzheimer's disease and Parkinson's disease .
Neuropharmacology
Dopaminergic Activity
The compound's structural features suggest it may interact with dopaminergic pathways. Compounds with similar structures have been studied for their potential to modulate dopamine receptors, which play a crucial role in various neurological disorders including schizophrenia and addiction . Understanding its binding affinity and activity at these receptors could lead to novel treatments for these conditions.
Cognitive Enhancement
Preliminary studies have indicated that derivatives of this compound may enhance cognitive functions through modulation of cholinergic systems. This could be particularly beneficial in developing treatments for cognitive decline associated with aging or neurodegenerative diseases .
Organic Synthesis
Building Block in Chemical Synthesis
1-(Methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Researchers can leverage its reactivity to create various derivatives that may possess desirable biological activities .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant properties of benzazepine derivatives. The findings indicated that specific modifications to the benzazepine core significantly enhanced serotonin receptor binding affinity and resulted in notable antidepressant-like effects in animal models .
Case Study 2: Neuroprotective Effects
Research conducted by neuroscientists explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The study found that these compounds reduced cell death and inflammation markers significantly compared to controls .
Case Study 3: Synthesis Applications
In a recent publication on synthetic methodologies, researchers detailed a novel approach utilizing 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol as a precursor for synthesizing complex alkaloids with potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s structural uniqueness lies in its benzazepine-propanolamine hybrid system. Comparisons with related compounds highlight key differences:
Key Observations:
Structural Flexibility : The benzazepine core differentiates it from thiophene- or naphthalene-based analogs (), which are linked to pharmaceutical impurities or metabolites. The benzazepine moiety may enhance CNS permeability compared to bulkier aromatic systems .
Synthetic Challenges: Unlike simpler propanolamines (e.g., a3-(methylamino)-1-(thiophen-2-yl)propan-1-ol), the benzazepine-propanolamine compound likely requires multi-step synthesis due to its fused ring system, as inferred from discontinued commercial availability .
Pharmacokinetic and Physicochemical Properties (Inferred):
- Solubility: The hydroxyl and amine groups suggest moderate aqueous solubility, though lower than the diphenolic analog in due to reduced polarity .
- Metabolic Stability : The benzazepine ring may confer resistance to oxidative metabolism compared to thiophene-containing analogs, which are prone to sulfoxidation .
Preparation Methods
Synthesis of the Tetrahydrobenzazepine Core
The tetrahydrobenzazepine nucleus is commonly prepared by cyclization reactions starting from appropriately substituted phenethylamine derivatives or related precursors. According to patent US8501935B2, processes for preparing 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives involve:
Introduction of the Propan-2-ol Side Chain
The propan-2-ol moiety attached at the 3-position is typically introduced via nucleophilic substitution or addition reactions. One approach involves:
- Using a 3-halopropanol intermediate that undergoes nucleophilic substitution with the benzazepine nitrogen or carbon at the 3-position.
- Alternatively, epoxide ring-opening reactions with amines or benzazepine derivatives can install the propan-2-ol side chain with stereochemical control.
Methylamino Functionalization
The methylamino group (-NHCH3) is introduced through amination reactions, often by:
- Reductive amination of a ketone or aldehyde precursor with methylamine.
- Direct nucleophilic substitution of a leaving group (e.g., halide) by methylamine.
For example, synthesis of 3-(methylamino)propionitrile, a related intermediate, has been reported with high yield (87%) by stirring the precursor in methylamino-containing media at room temperature for extended times (e.g., 5 days at 20 °C). This method highlights mild conditions favoring selective amination.
Purification and Characterization
Purification is generally achieved by chromatographic techniques such as silica gel column chromatography using solvent systems like chloroform:methanol:ammonium hydroxide mixtures. Characterization includes:
- Mass spectrometry (MS) confirming molecular ion peaks
- Nuclear magnetic resonance (NMR) spectroscopy for proton environment and stereochemical assignment.
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Notes
- The stereochemistry at the 3-position of the benzazepine ring significantly affects the biological activity and must be carefully controlled during cyclization and side chain attachment.
- Mild reaction conditions for methylamino substitution favor higher yields and reduce side reactions, as demonstrated in related amine syntheses.
- Use of protective groups and controlled atmospheres (argon or vacuum) during synthesis and storage improves product purity and stability.
- Bulk synthesis can be scaled using appropriate packaging and handling protocols to maintain chemical integrity.
Q & A
Q. What are the recommended synthetic routes for 1-(methylamino)-3-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)propan-2-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with benzazepine precursors and methylamino-propanol intermediates. Key steps include:
- Nucleophilic substitution : Reacting 3-benzazepine derivatives with epoxide intermediates under controlled pH (7–9) to form the propanol backbone.
- Reductive amination : Introducing the methylamino group using formaldehyde and sodium cyanoborohydride in methanol at 50°C for 6–8 hours.
- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol/water.
- Optimization : Monitor reaction progress via LCMS to track intermediate formation and minimize side products (e.g., over-alkylation) . Adjust stoichiometry (1:1.2 molar ratio of benzazepine to epoxide) to improve yield (>75%).
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Verify the benzazepine ring protons (δ 6.8–7.2 ppm) and propanol backbone (δ 3.4–4.1 ppm for CH₂OH). Compare with reference spectra of similar benzazepine derivatives .
- IR : Confirm hydroxyl (broad peak ~3300 cm⁻¹) and secondary amine (N–H stretch ~1600 cm⁻¹).
- High-resolution MS : Validate molecular weight (e.g., [M+H]+ at m/z 305.2) and fragmentation patterns using ESI-MS .
Q. What chromatographic methods (HPLC, GC) are validated for purity assessment and quantification in bulk synthesis?
Methodological Answer:
- HPLC : Use a Purospher® STAR RP-18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 30 min). Detect at 254 nm; retention time ~12.5 min .
- Validation : Perform spike-and-recovery experiments with known impurities (e.g., des-methyl analogs) to confirm method specificity (recovery 98–102%) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities given the compound's stereochemical complexity?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) at 1.0 mL/min. Baseline separation of enantiomers (R₁ = 8.2 min, R₂ = 10.5 min) is achievable .
- Dynamic kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis to favor the desired stereoisomer .
Q. What strategies identify and quantify process-related impurities during scale-up synthesis?
Methodological Answer:
- Forced degradation : Expose the compound to heat (60°C, 72 hr), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways.
- LCMS/MS profiling : Identify impurities (e.g., oxidized benzazepine or deaminated propanol derivatives) using high-resolution tandem MS .
- Quantitative NMR : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities at <0.1% levels .
Q. What stability-indicating assays evaluate degradation products under accelerated storage conditions?
Methodological Answer:
- ICH Guidelines : Store samples at 40°C/75% RH for 6 months. Analyze monthly via HPLC to track hydrolysis of the methylamino group or benzazepine ring oxidation .
- Mass balance studies : Correlate loss of parent compound with formation of degradation products (e.g., ketone derivatives from alcohol oxidation) .
Q. How does the compound's stereochemistry influence biological activity, and what methods validate stereospecific interactions?
Methodological Answer:
- Enantiomer-specific assays : Test isolated enantiomers in receptor-binding studies (e.g., dopamine D2 receptor affinity via radioligand displacement). The (R)-enantiomer may show 10-fold higher activity than (S) .
- Molecular docking : Use Schrödinger Suite to model hydrogen bonding between the propanol hydroxyl group and receptor residues (e.g., Thr242 in D2 receptors) .
Q. What in vitro models assess pharmacokinetic properties like metabolic stability and membrane permeability?
Methodological Answer:
- Hepatocyte incubation : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LCMS. Calculate intrinsic clearance (Cl₍int₎) .
- Caco-2 monolayer assay : Measure apparent permeability (Papp) to predict intestinal absorption. Optimize formulations with permeability enhancers (e.g., sodium taurocholate) if Papp < 1 × 10⁻⁶ cm/s .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
